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Abstract: This document provides an in-depth technical overview of the molecular mechanisms

governing the anaerobic regulation of the PIS1 gene in Saccharomyces cerevisiae. The PIS1
gene, encoding the essential enzyme phosphatidylinositol (PI) synthase, is critical for the

synthesis of PI, a key component of cellular membranes and a precursor for numerous

signaling molecules.[1][2] Unlike many other phospholipid biosynthetic genes, PIS1 expression

is not primarily regulated by inositol but is significantly influenced by oxygen availability, carbon

source, and zinc levels.[1][3][4] This guide details the core signaling pathways, presents

quantitative expression data, and provides comprehensive experimental protocols relevant to

the study of PIS1 anaerobic regulation.

Core Regulatory Mechanisms of PIS1 Expression
The expression of PIS1 is tightly controlled to ensure adequate levels of phosphatidylinositol

for cellular function. Under anaerobic or hypoxic conditions, PIS1 expression is derepressed.[1]

[5] This regulation is primarily achieved through a heme-dependent signaling pathway that

controls the activity of a key repressor complex.

Aerobic Repression via the Rox1p/Mot3p Complex
In the presence of oxygen, yeast cells synthesize heme. Heme acts as a signaling molecule

that activates the transcription factor Hap1p.[5] Activated Hap1p, in turn, induces the

expression of the ROX1 and MOT3 genes.[5]
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Rox1p is a sequence-specific DNA-binding protein that recognizes sites in the promoters of

many hypoxic genes, including a conserved site within the UAS3 element of the PIS1 promoter.

[5] Mot3p is another DNA-binding protein that functions synergistically with Rox1p to enhance

transcriptional repression.[2][6][7] Together, Rox1p and Mot3p recruit the Ssn6-Tup1 general

co-repressor complex to the PIS1 promoter.[2][7] This large complex is thought to repress

transcription by positioning nucleosomes over the TATA box and through direct interaction with

the basal transcription machinery, effectively silencing PIS1 gene expression under aerobic

conditions.[6]

Anaerobic Derepression and Potential Activation
Under anaerobic conditions, heme synthesis ceases. The absence of heme leads to the

inactivation of Hap1p, which in turn prevents the expression of the ROX1 and MOT3

repressors.[5][8] Without Rox1p and Mot3p, the Ssn6-Tup1 co-repressor complex is not

recruited to the PIS1 promoter, leading to its derepression and subsequent transcription. This

derepression results in elevated phosphatidylinositol levels under anaerobic conditions.[5]

While the primary mechanism for anaerobic induction is the loss of repression, dedicated

anaerobic activators may also play a role. The transcription factor Upc2p is a master regulator

responsible for activating a large number of anaerobically induced genes, particularly those

involved in lipid metabolism.[3] Although direct binding of Upc2p to the PIS1 promoter has not

been definitively shown in the provided literature, its central role in anaerobic lipid metabolism

makes it a strong candidate for contributing to the full induction of PIS1 under anoxia.

Additionally, the membrane-bound transcription factors Mga2p and Spt23p are known to

regulate genes involved in fatty acid and sterol homeostasis, such as OLE1, in response to

oxygen and lipid availability.[9][10] Given the interconnectedness of lipid metabolic pathways,

these factors represent another potential layer of regulation for PIS1.
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Caption: Heme-dependent signaling pathway for PIS1 regulation.
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Quantitative Data on PIS1 Gene Expression
The regulation of PIS1 results in measurable changes in its transcript levels under various

conditions. While the regulation is described as modest for an essential gene, it is significant

enough to impact cellular physiology.[11]

Condition Gene/Element
Fold Change /
Effect on
Expression

Reference

Anaerobic vs. Aerobic PIS1 >3-fold increase

Inositol Induction PIS1 ~2-fold increase [6]

Promoter Deletion Deletion of UAS1 ~45% reduction [5]

Promoter Deletion Deletion of UAS2 ~45% reduction [5]

Promoter Deletion
Deletion of UAS3

(contains Rox1p site)
~84% reduction [5]

Note: The >3-fold increase under anaerobic conditions is based on a genome-wide RNA-seq

analysis which identified 140 genes with significantly higher transcript levels (>3-fold) in

anaerobiosis; PIS1 is a known hypoxic gene subject to this regulation.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

anaerobic regulation of PIS1.

Anaerobic Yeast Cultivation for Gene Expression
Analysis
This protocol describes the cultivation of S. cerevisiae under strictly anaerobic conditions to

prepare samples for RNA extraction and analysis.
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Workflow: Anaerobic Gene Expression Analysis

1. Aerobic Pre-culture
Grow yeast in standard medium (e.g., YPD) to mid-log phase.

2. Inoculation
Inoculate anaerobic medium with cells from the pre-culture.

3. Anaerobic Culture
Incubate in an anaerobic chamber or N2-sparged bioreactor. Medium supplemented with ergosterol and Tween 80.

4. Cell Harvest
Collect cells in mid-log phase by rapid centrifugation.

5. RNA Extraction
Immediately process cell pellet for total RNA isolation (e.g., hot acid phenol method).

6. cDNA Synthesis
Synthesize cDNA from total RNA using reverse transcriptase.

7. qRT-PCR
Quantify PIS1 transcript levels relative to a stable reference gene.
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Caption: Workflow for analyzing gene expression in anaerobic yeast.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1576851?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S. cerevisiae strain of interest.

YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

Anaerobic synthetic defined (SD) medium, supplemented with ergosterol (10 mg/L) and

Tween 80 (420 mg/L) as a source of unsaturated fatty acids.[12]

Anaerobic chamber or bioreactor with a nitrogen (N₂) gas supply.

Sterile flasks and culture tubes.

Procedure:

Prepare Pre-culture: Inoculate 5 mL of YPD medium with a single yeast colony. Grow

overnight at 30°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase

(OD₆₀₀ ≈ 0.8-1.5).

Prepare Anaerobic Medium: Prepare the supplemented SD medium and place it inside the

anaerobic chamber or sparge with N₂ gas in the bioreactor for at least 2 hours to remove

dissolved oxygen.[12]

Inoculate Anaerobic Culture: Inoculate the pre-warmed, deoxygenated anaerobic medium

with the aerobic pre-culture to a starting OD₆₀₀ of ~0.1.

Incubation: Grow the culture at 30°C inside the anaerobic chamber or bioreactor until it

reaches the mid-logarithmic phase.

Harvesting: Rapidly harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Sample Processing: Decant the supernatant and immediately flash-freeze the cell pellet in

liquid nitrogen. Store at -80°C until ready for RNA extraction.

Chromatin Immunoprecipitation (ChIP)
This protocol is for determining the in vivo association of a transcription factor (e.g., Rox1p,

Mot3p) with the PIS1 promoter.
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Workflow: Chromatin Immunoprecipitation (ChIP)

1. In Vivo Crosslinking
Treat yeast culture with formaldehyde to crosslink proteins to DNA.

2. Cell Lysis & Chromatin Shearing
Lyse cells and fragment chromatin to ~500 bp using sonication.

3. Immunoprecipitation
Incubate chromatin with an antibody specific to the target protein (e.g., anti-Rox1p).

4. Isolate Complexes
Capture antibody-protein-DNA complexes using Protein A/G magnetic beads.

5. Reverse Crosslinks & Purify DNA
Elute complexes and reverse crosslinks by heating. Purify the co-precipitated DNA.

6. qPCR Analysis
Quantify the amount of PIS1 promoter DNA in the IP sample relative to an input control and a negative control locus.

Click to download full resolution via product page

Caption: General workflow for a ChIP experiment in yeast.

Materials:

Yeast culture grown under desired conditions (aerobic or anaerobic).

Formaldehyde (37% solution).
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Glycine (2.5 M).

Lysis Buffer, Wash Buffers, Elution Buffer (specific recipes are available in detailed

protocols).[3][6]

Sonicator.

Antibody specific to the transcription factor of interest.

Protein A/G magnetic beads.

Proteinase K.

Phenol:chloroform:isoamyl alcohol.

Primers for qPCR targeting the PIS1 promoter and a negative control region.

Procedure:

Crosslinking: Add formaldehyde to the yeast culture to a final concentration of 1%. Incubate

for 15 minutes at room temperature with gentle shaking. Quench the reaction by adding

glycine to a final concentration of 125 mM and incubating for 5 minutes.[6]

Cell Harvest and Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and

resuspend in lysis buffer. Lyse cells using glass beads and vigorous vortexing.

Chromatin Shearing: Shear the chromatin by sonication to an average fragment size of 200-

1000 bp. Centrifuge to pellet debris.[3]

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the

cleared lysate overnight at 4°C with the specific antibody.

Complex Capture: Add Protein A/G beads to the lysate and incubate for 2 hours at 4°C to

capture the immune complexes.

Washes: Pellet the beads using a magnetic stand and wash sequentially with low salt buffer,

high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.[3]
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Elution and Decrosslinking: Elute the protein-DNA complexes from the beads. Reverse the

crosslinks by incubating at 65°C overnight. Treat with RNase A and Proteinase K.

DNA Purification: Purify the DNA using phenol:chloroform extraction followed by ethanol

precipitation or using a commercial PCR cleanup kit.[6]

Analysis: Use the purified DNA as a template for qPCR with primers specific to the PIS1
promoter. Analyze the enrichment relative to an input sample and a negative control locus.

β-Galactosidase Reporter Assay
This assay measures the activity of the PIS1 promoter using a PIS1promoter-lacZ fusion

construct.
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Workflow: Reporter Gene Assay

1. Strain Construction
Transform yeast with a plasmid containing a PIS1 promoter-lacZ fusion gene.

2. Cell Culture
Grow the reporter strain under desired conditions (e.g., aerobic vs. anaerobic).

3. Cell Lysis
Harvest and lyse cells to release intracellular proteins, including β-galactosidase.

4. Enzymatic Reaction
Add ONPG substrate to the cell lysate. β-galactosidase cleaves ONPG into galactose and a yellow product (o-nitrophenol).

5. Stop Reaction
Quench the reaction with a high pH solution (e.g., Na2CO3).

6. Measure Absorbance
Measure the absorbance of the yellow product at 420 nm.

7. Calculate Activity
Calculate Miller units to quantify promoter activity, normalizing to cell density and reaction time.

Click to download full resolution via product page

Caption: Workflow for measuring promoter activity with a lacZ reporter.

Materials:
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Yeast strain transformed with a PIS1p-lacZ reporter plasmid.

Culture medium.

Z-Buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O).[2]

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-Buffer).

Sodium Carbonate (Na₂CO₃, 1 M).

Chloroform and 0.1% SDS.

Spectrophotometer.

Procedure:

Culture and Harvest: Grow the reporter strain to mid-log phase under the desired

experimental conditions. Measure the final OD₆₀₀ of the culture.

Permeabilization: Transfer 1 mL of culture to a microfuge tube and pellet the cells.

Resuspend the cells in 500 µL of Z-Buffer. Add 50 µL of 0.1% SDS and 50 µL of chloroform

and vortex vigorously to permeabilize the cells.[2]

Reaction Initiation: Pre-warm the tubes to 37°C. Start the reaction by adding 100 µL of

ONPG solution. Vortex briefly and start a timer.

Incubation: Incubate at 37°C until a visible yellow color develops.

Reaction Quenching: Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[2]

Measurement: Pellet the cell debris by centrifugation. Measure the OD₄₂₀ of the supernatant.

Calculation: Calculate the β-galactosidase activity in Miller units using the formula: Units =

(1000 * OD₄₂₀) / (t * V * OD₆₀₀) where t = time in minutes, and V = volume of culture used in

mL.[2]

Conclusion
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The anaerobic regulation of the PIS1 gene is a critical adaptive response in Saccharomyces

cerevisiae, ensuring the continued synthesis of an essential phospholipid in an oxygen-

deprived environment. The primary control mechanism involves the derepression of the gene

through the inactivation of the heme-dependent Rox1p/Mot3p repressor complex. The

experimental frameworks provided herein offer robust methods for dissecting this and other

regulatory pathways. A thorough understanding of PIS1 regulation is fundamental for research

in lipid metabolism, stress response, and may inform strategies in drug development targeting

fungal membrane biosynthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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